PARP1-IN-5 dihydrochloride

説明

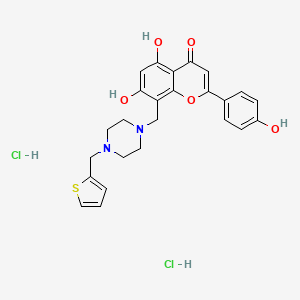

Structure

3D Structure of Parent

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[[4-(thiophen-2-ylmethyl)piperazin-1-yl]methyl]chromen-4-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5S.2ClH/c28-17-5-3-16(4-6-17)23-13-22(31)24-21(30)12-20(29)19(25(24)32-23)15-27-9-7-26(8-10-27)14-18-2-1-11-33-18;;/h1-6,11-13,28-30H,7-10,14-15H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXDSXSUYRPYIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CS2)CC3=C4C(=C(C=C3O)O)C(=O)C=C(O4)C5=CC=C(C=C5)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26Cl2N2O5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Core Mechanism of PARP1-IN-5 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of PARP1-IN-5 dihydrochloride, a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document provides a comprehensive overview of its biochemical activity, cellular effects, and preclinical efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of its role in relevant signaling pathways.

Core Mechanism of Action: Potent and Selective PARP-1 Inhibition

This compound, also referred to as compound 15l in its primary discovery literature, is a novel apigenin-piperazine hybrid that demonstrates high-affinity binding and inhibition of the PARP-1 enzyme.[1] Its primary mechanism of action is the competitive inhibition of PARP-1's catalytic activity, preventing the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the DNA damage response (DDR).

The inhibition of PARP-1 by this compound leads to a cascade of cellular events, primarily impacting DNA repair processes. By blocking the PARylation of histones and other DNA repair proteins, the inhibitor prevents the recruitment of repair machinery to sites of single-strand breaks (SSBs). This leads to the accumulation of unrepaired SSBs, which, upon encountering replication forks, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the accumulation of DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.

| Parameter | Value | Description |

| IC50 (PARP-1) | 14.7 nM | The half-maximal inhibitory concentration against the PARP-1 enzyme, indicating high potency.[1] |

| IC50 (PARP-2) | >900 nM | The half-maximal inhibitory concentration against the PARP-2 enzyme. |

| Selectivity (PARP-2/PARP-1) | 61.2-fold | Demonstrates significant selectivity for PARP-1 over the closely related PARP-2 isoform.[1] |

Table 1: Biochemical Potency and Selectivity of PARP1-IN-5

| Cell Line | Condition | Effect |

| A549 (Human Lung Carcinoma) | 0.1–10 μM PARP1-IN-5 + Carboplatin | Dose-dependent increase in carboplatin cytotoxicity.[1] |

| SK-OV-3 (Human Ovarian Cancer, BRCA-1 deficient) | 0.1–10 μM PARP1-IN-5 | Decreased expression of MCM2-7 proteins.[1] |

| SK-OV-3 | Not specified | Significant decrease in PAR levels.[1] |

| A549 | 0.1–320 μM PARP1-IN-5 | Little cytotoxic effect as a single agent.[1] |

Table 2: In Vitro Cellular Activity of this compound

| Animal Model | Dosage and Administration | Observed Effect |

| Mice with A549 xenografts | 25 and 50 mg/kg, p.o. for 12 days (in combination with carboplatin) | Significantly enhanced the tumor growth inhibitory effect of carboplatin at 50 mg/kg.[1] |

| Mice | 1000 mg/kg, p.o. | No significant difference in body weight or blood routine, indicating low toxicity.[1] |

Table 3: In Vivo Efficacy and Safety of this compound

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: PARP1-IN-5 Mechanism of Action in DNA Repair.

Caption: Preclinical Evaluation Workflow for PARP1-IN-5.

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used in the characterization of this compound, based on the methodologies described in the primary literature.

PARP-1 and PARP-2 Inhibition Assay

-

Principle: A colorimetric assay to measure the inhibition of PARP enzyme activity.

-

Procedure:

-

Recombinant human PARP-1 or PARP-2 enzyme is incubated in a 96-well plate coated with histones.

-

Biotinylated NAD+ and activated DNA are added to the wells.

-

Various concentrations of this compound are added to the wells.

-

The plate is incubated to allow the PARP-catalyzed biotin-poly(ADP-ribosyl)ation of histones.

-

The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to bind to the biotinylated PAR.

-

After another wash, a colorimetric HRP substrate is added, and the absorbance is measured.

-

IC50 values are calculated from the dose-response curves.

-

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

Cancer cells (e.g., A549, SK-OV-3) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound, with or without a chemotherapeutic agent like carboplatin.

-

After a specified incubation period (e.g., 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the untreated control.

-

Western Blot Analysis

-

Principle: Detects and quantifies specific proteins in a cell lysate.

-

Procedure:

-

Cells are treated with this compound as required.

-

Cells are lysed to extract total proteins.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-PAR, anti-γ-H2AX, anti-MCM2-7, anti-β-actin as a loading control).

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Band intensities are quantified using densitometry software.

-

In Vivo Xenograft Studies

-

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Procedure:

-

Human cancer cells (e.g., A549) are subcutaneously injected into immunocompromised mice.

-

Once the tumors reach a palpable size, the mice are randomly assigned to treatment groups (e.g., vehicle control, carboplatin alone, PARP1-IN-5 alone, combination of carboplatin and PARP1-IN-5).

-

This compound is administered orally (p.o.) at specified doses and schedules.

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

The body weight of the mice is monitored as an indicator of toxicity.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

Blood samples may be collected for hematological analysis.

-

Conclusion

This compound is a highly potent and selective PARP-1 inhibitor with a well-defined mechanism of action centered on the disruption of DNA single-strand break repair. This leads to synthetic lethality in HR-deficient cancer cells and enhances the efficacy of DNA-damaging chemotherapeutic agents. Its favorable preclinical profile, including oral bioavailability and a good safety margin, positions it as a promising candidate for further development in cancer therapy. The detailed data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound.

References

PARP1-IN-5 Dihydrochloride: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of PARP1-IN-5 dihydrochloride, a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document details the quantitative data associated with the compound, the experimental protocols for its evaluation, and visual representations of its biological context and development workflow.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, also referred to as compound 15l in its initial publication.

| In Vitro Activity | |

| Target | IC50 (nM) |

| PARP-1 | 14.7[1] |

| PARP-2 | 900[2] |

| Selectivity | Fold-Selectivity (PARP-2/PARP-1) |

| 61.2[1] |

| Cell-Based Assay Data | |

| Cell Line | Effect |

| A549 (Human Lung Carcinoma) | Potent chemotherapy sensitizing effect with carboplatin.[1] |

| SK-OV-3 (Human Ovarian Adenocarcinoma, BRCA-1 deficient) | Selective cytotoxic effect.[1][2] |

| In Vivo Pharmacokinetics (Mouse Model) | |

| Parameter | Value |

| Administration Route | Oral (p.o.) |

| Bioavailability | Good (details in primary publication)[1] |

| Safety Margin | Desirable[1] |

| In Vivo Efficacy (Mouse Xenograft Model) | |

| Model | A549 Xenograft |

| Treatment | In combination with carboplatin |

| Outcome | Potent chemotherapy sensitizing effect[1] |

Experimental Protocols

Detailed methodologies for the key experiments involved in the discovery and characterization of this compound are provided below. These are generalized protocols based on standard laboratory practices.

PARP-1 Enzymatic Assay (Fluorometric)

This assay quantifies the inhibitory activity of a compound against the PARP-1 enzyme.

Materials:

-

Recombinant Human PARP-1 enzyme

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

NAD+ (Nicotinamide adenine dinucleotide)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

Fluorescent NAD+ analog or a kit that detects PAR formation (e.g., using a PAR-binding reagent coupled to a fluorophore)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, activated DNA, and recombinant PARP-1 enzyme in each well of the microplate.

-

Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the enzymatic reaction by adding NAD+ to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (if necessary, depending on the detection method).

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on the metabolic activity of living cells, which is an indicator of cell viability.

Materials:

-

A549 and SK-OV-3 cells

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compound (this compound)

-

96-well clear microplate

-

Spectrophotometer (ELISA reader)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours). Include untreated control wells.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the untreated control.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of the compound in a living organism.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

A549 cancer cells

-

Matrigel (or a similar basement membrane matrix)

-

Test compound (this compound) formulated for oral administration

-

Carboplatin (for combination therapy)

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with ethical guidelines

Procedure:

-

Subcutaneously inject a suspension of A549 cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into different treatment groups: vehicle control, test compound alone, carboplatin alone, and combination of the test compound and carboplatin.

-

Administer the treatments according to the planned schedule (e.g., daily oral gavage for the test compound and intraperitoneal injection for carboplatin).

-

Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Analyze the tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizations

The following diagrams illustrate the PARP1 signaling pathway, the discovery workflow for this compound, and its mechanism of action.

Caption: PARP1 signaling pathway in response to DNA single-strand breaks.

Caption: Discovery and preclinical development workflow of this compound.

References

The Role of PARP1-IN-5 Dihydrochloride in DNA Damage Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs). Its inhibition has emerged as a promising therapeutic strategy in oncology, leading to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of PARP1, demonstrating significant potential in preclinical cancer models. This technical guide provides an in-depth overview of the role of this compound in DNA damage repair, compiling key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: PARP1 Inhibition and DNA Damage Repair

PARP1 acts as a DNA damage sensor, binding to SSBs and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, such as X-ray repair cross-complementing protein 1 (XRCC1), to the site of damage, facilitating the base excision repair (BER) pathway.

This compound is a small molecule inhibitor that competes with the NAD+ substrate for the catalytic domain of PARP1, thereby preventing PAR chain formation. This inhibition has two major consequences for cancer cells:

-

Inhibition of Single-Strand Break Repair: By blocking PARP1's catalytic activity, this compound prevents the efficient repair of SSBs. These unrepaired SSBs can stall and collapse replication forks during DNA replication, leading to the formation of more cytotoxic double-strand breaks (DSBs).

-

PARP Trapping: Some PARP inhibitors not only block the catalytic activity of PARP1 but also "trap" the enzyme on the DNA at the site of the break. This trapped PARP1-DNA complex is itself a cytotoxic lesion that can further disrupt DNA replication and transcription, leading to cell death.

In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the accumulation of DSBs caused by PARP1 inhibition cannot be effectively repaired, resulting in synthetic lethality and selective killing of these tumor cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity

| Parameter | Target | Value | Selectivity (PARP2/PARP1) | Reference |

| IC₅₀ | PARP1 | 14.7 nM | 61.2-fold | [1] |

| IC₅₀ | PARP2 | 0.9 µM | [1] |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Assay | Treatment | Effect | Reference |

| A549 | Cytotoxicity (MTT) | PARP1-IN-5 (0.1–320 µM) | Little cytotoxic effect alone | [1] |

| A549 | Chemosensitization (MTT) | PARP1-IN-5 (0.1–10 µM) + Carboplatin | Significantly increased cytotoxicity of carboplatin in a dose-dependent manner | [1] |

| SK-OV-3 | PAR Level | PARP1-IN-5 | Significantly decreased PAR level | [1] |

| A549 | DNA Damage Marker | PARP1-IN-5 | Upregulated the expression of γ-H2AX | [1] |

| SK-OV-3 | Cell Proliferation Marker | PARP1-IN-5 (0.1–10 µM) | Decreased the expressions of MCM2-7 | [1] |

Table 3: In Vivo Efficacy in A549 Xenograft Model

| Treatment Group | Dosage | Route of Administration | Outcome | Reference |

| PARP1-IN-5 + Carboplatin | 25 and 50 mg/kg | Oral (p.o.) | Significantly enhanced the inhibitory effect of carboplatin at 50 mg/kg | [1] |

| PARP1-IN-5 | 1000 mg/kg | Oral (p.o.) | No significant difference in body weight and blood routine, indicating low toxicity | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.

References

PARP1-IN-5 Dihydrochloride: A Technical Guide to PARP1 vs. PARP2 Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the selectivity of PARP1-IN-5 dihydrochloride for Poly (ADP-ribose) Polymerase 1 (PARP1) over Poly (ADP-ribose) Polymerase 2 (PARP2). This document summarizes key quantitative data, outlines the experimental methodologies used for its determination, and provides visual representations of the inhibitory action and experimental workflow.

Quantitative Selectivity Data

This compound, also referred to as compound 15l in its primary publication, demonstrates a notable selectivity for PARP1 over PARP2. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency. The compound exhibits a 61.2-fold greater potency for PARP1 compared to PARP2.[1][2]

| Target Enzyme | IC50 Value | Selectivity (Fold) |

| PARP1 | 14.7 nM | 61.2 |

| PARP2 | 0.9 µM | |

| Data sourced from Long H, et al. J Med Chem. 2021;64(16):12089-12108.[1] |

Signaling Pathway and Inhibitory Action

The following diagram illustrates the selective inhibition of PARP1 by this compound. In the DNA damage response pathway, both PARP1 and PARP2 are activated by DNA single-strand breaks. This compound preferentially binds to the catalytic domain of PARP1, preventing the synthesis of poly (ADP-ribose) (PAR) chains and trapping PARP1 on the DNA. Its effect on PARP2 is significantly weaker.

Caption: Selective inhibition of PARP1 over PARP2 by this compound.

Experimental Protocols

The determination of IC50 values for PARP1 and PARP2 was conducted using an in vitro enzymatic assay. The following is a detailed description of the methodology adapted from the primary literature.

3.1. Materials and Reagents

-

Enzymes: Recombinant human PARP1 and PARP2.

-

Substrate: Nicotinamide adenine dinucleotide (NAD+).

-

Activator: Sonicated salmon sperm DNA.

-

Detection Reagent: Biotinylated NAD+.

-

Assay Buffer: Tris-HCl buffer containing MgCl2, DTT, and BSA.

-

Plate: 96-well streptavidin-coated plates.

-

Wash Buffer: Phosphate-buffered saline with Tween 20 (PBST).

-

Detection System: HRP-conjugated streptavidin and a suitable HRP substrate (e.g., TMB).

-

Stop Solution: Sulfuric acid (H2SO4).

-

Test Compound: this compound dissolved in DMSO.

3.2. Assay Procedure

-

Compound Preparation: A serial dilution of this compound was prepared in DMSO, followed by a further dilution in the assay buffer.

-

Reaction Mixture Preparation: The reaction mixture was prepared by combining the assay buffer, sonicated salmon sperm DNA, and either PARP1 or PARP2 enzyme in each well of the 96-well plate.

-

Incubation: The test compound dilutions were added to the respective wells, and the plate was incubated for a specified period at room temperature to allow for inhibitor-enzyme binding.

-

Reaction Initiation: The enzymatic reaction was initiated by the addition of a mixture of NAD+ and biotinylated NAD+. The plate was then incubated for 60 minutes at 37°C.

-

Washing: The reaction was stopped, and the wells were washed multiple times with PBST to remove unincorporated biotinylated NAD+.

-

Detection: HRP-conjugated streptavidin was added to each well and incubated to allow binding to the biotinylated PAR chains. After another washing step, the HRP substrate was added, and the color was allowed to develop.

-

Measurement: The reaction was stopped with the addition of sulfuric acid, and the absorbance was read at 450 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition was calculated for each concentration of this compound. The IC50 values were determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the IC50 values of this compound against PARP1 and PARP2.

Caption: Experimental workflow for PARP1/PARP2 enzymatic inhibition assay.

References

In-Depth Technical Guide: PARP1-IN-5 Dihydrochloride Target Engagement in Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data associated with confirming the cellular target engagement of PARP1-IN-5 dihydrochloride, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). Understanding and quantifying the interaction between an inhibitor and its intracellular target is a critical step in drug development, validating the mechanism of action and informing dose-response relationships. This document details the molecular profile of PARP1-IN-5, presents key quantitative data, outlines detailed experimental protocols for assessing target engagement, and provides visual workflows and pathway diagrams to elucidate the underlying biological and experimental processes.

Compound Profile: this compound

This compound is a low-toxicity, orally active, and highly selective inhibitor of the PARP1 enzyme.[1][2] Its primary mechanism of action is the inhibition of PARP1's catalytic activity, which plays a crucial role in DNA single-strand break repair.[3][4][5] By inhibiting PARP1, the compound potentiates the effects of DNA-damaging agents, a concept known as synthetic lethality, which is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound, demonstrating its potency and cellular effects.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line(s) | Notes |

| PARP1 IC50 | 14.7 nM | - | Direct measure of enzymatic inhibition.[1][2] |

| Cellular Cytotoxicity | Minimal effects up to 320 μM | A549 | Exhibits low single-agent cytotoxicity.[1][2] |

| Chemosensitization | Dose-dependently increases carboplatin cytotoxicity | A549 | Effective in combination with DNA damaging agents (tested at 0.1-10 μM).[1][2] |

| Effect on PAR levels | Significantly decreases PAR levels | SK-OV-3 | Demonstrates target engagement by inhibiting PARP1 catalytic activity.[1][2] |

| Effect on Protein Expression | Decreases MCM2-7 expression | SK-OV-3 | Affects proteins involved in DNA replication (tested at 0.1-10 μM).[1][2] |

| DNA Damage Marker | Upregulates γ-H2AX expression | SK-OV-3 | Inhibition of DNA repair leads to an accumulation of DNA double-strand breaks.[1][2] |

Table 2: In Vivo Activity of this compound

| Parameter | Dose | Administration | Key Findings |

| Chemosensitization | 25 and 50 mg/kg | Oral (p.o.) | Significantly enhances the tumor-inhibitory effect of carboplatin in an A549 xenograft model.[1][2] |

| Target Engagement | 50 mg/kg | Oral (p.o.) | Correlates with PARP-1 expression and leads to a decrease in PAR levels and an increase in γ-H2AX in tumor tissue.[1][2] |

| Toxicity | Up to 1000 mg/kg | Oral (p.o.) | No significant differences in body weight or blood routine observed, indicating low toxicity.[1][2] |

Signaling Pathways and Mechanism of Action

PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, it catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process called PARylation. These PAR chains act as a scaffold to recruit other DNA repair proteins. PARP inhibitors like PARP1-IN-5 block this process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pleiotropic role of PARP1: an overview - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of PARP1-IN-5 Dihydrochloride on γ-H2AX Levels: A Technical Guide

Introduction

In the intricate landscape of the DNA Damage Response (DDR), Poly(ADP-ribose) polymerase 1 (PARP1) and the phosphorylated histone variant H2AX, known as γ-H2AX, are critical players. PARP1 is a nuclear enzyme that acts as a primary sensor for DNA single-strand breaks (SSBs), initiating their repair. The formation of γ-H2AX, the phosphorylation of H2AX at serine 139, is one of the earliest events following the creation of a DNA double-strand break (DSB), serving as a crucial biomarker for this highly cytotoxic lesion.[1]

PARP inhibitors have emerged as a significant class of anticancer agents, particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. PARP1-IN-5 dihydrochloride is a potent, selective, and orally active inhibitor of PARP1, with an IC50 of 14.7 nM.[2] This guide provides a detailed technical overview of the mechanism by which this compound elevates γ-H2AX levels, presents illustrative data, and offers a comprehensive experimental protocol for its assessment.

Core Mechanism: From PARP1 Inhibition to γ-H2AX Formation

The primary function of PARP1 is to recognize and bind to SSBs, a common form of DNA damage. Upon binding, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit the machinery required for SSB repair.

Inhibition of PARP1's enzymatic activity by a compound like this compound has a dual consequence. Firstly, it prevents the catalytic PARylation activity, hindering the recruitment of repair factors. Secondly, and more critically for the induction of cytotoxicity, the inhibitor "traps" the PARP1 protein on the DNA at the site of the break.

These unresolved SSB-PARP1 complexes are highly problematic for the cell, particularly during DNA replication. When a replication fork encounters a trapped PARP1 on an SSB, the fork collapses, leading to the formation of a more severe lesion: a DNA double-strand break (DSB).[1]

The cell's response to a DSB is swift and involves the activation of protein kinases such as ATM, ATR, and DNA-PK. These kinases phosphorylate H2AX histones in the chromatin flanking the break, creating γ-H2AX.[1] This phosphorylation event serves two main purposes: it helps to open up the chromatin structure to make the break accessible to repair proteins, and it acts as a docking site for the recruitment and accumulation of a host of DDR factors, including 53BP1 and BRCA1, initiating the repair process.[3]

Therefore, treatment with this compound leads to a measurable increase in the levels of nuclear γ-H2AX, which can be visualized as distinct foci by immunofluorescence microscopy. The number of γ-H2AX foci per cell serves as a quantitative surrogate for the number of DSBs induced by the inhibitor.

Data Presentation

Table 1: Illustrative Quantitative Data on γ-H2AX Foci Formation (Note: These values are representative examples to illustrate the expected experimental outcome and are not specific results for this compound.)

| Cell Line | Treatment Condition (24h) | Average γ-H2AX Foci per Cell (Mean ± SEM) | Fold Change vs. Control |

| A549 | Control (0.1% DMSO) | 2.1 ± 0.3 | 1.0 |

| 10 nM PARP1-IN-5 | 8.5 ± 1.1 | 4.0 | |

| 100 nM PARP1-IN-5 | 25.3 ± 2.4 | 12.0 | |

| 1 µM PARP1-IN-5 | 48.7 ± 4.1 | 23.2 | |

| SK-OV-3 | Control (0.1% DMSO) | 3.4 ± 0.5 | 1.0 |

| 10 nM PARP1-IN-5 | 15.2 ± 1.8 | 4.5 | |

| 100 nM PARP1-IN-5 | 41.6 ± 3.9 | 12.2 | |

| 1 µM PARP1-IN-5 | 75.9 ± 6.2 | 22.3 |

Table 2: Properties of this compound

| Property | Value | Reference |

| Target | PARP1 | [2] |

| IC50 | 14.7 nM | [2] |

| Activity | Orally Active | [2] |

| Observed Effect | Upregulates γ-H2AX expression | [2] |

| Cell Line Usage | A549, SK-OV-3 | [2] |

Experimental Protocols

The quantification of γ-H2AX foci via immunofluorescence microscopy is the gold-standard method for assessing the cellular impact of PARP inhibitors.

Detailed Methodology: γ-H2AX Foci Formation Assay

This protocol provides a detailed procedure for detecting γ-H2AX foci in cultured cells treated with this compound.

1. Materials and Reagents:

-

Cell line of interest (e.g., A549, SK-OV-3)

-

Complete cell culture medium

-

Sterile glass coverslips and multi-well plates

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST)

-

Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139) monoclonal antibody

-

Secondary Antibody: Alexa Fluor 488 or 594-conjugated goat anti-mouse IgG

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution

-

Antifade mounting medium

2. Procedure:

-

Cell Seeding:

-

Place sterile glass coverslips into the wells of a 12- or 24-well plate.

-

Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.

-

Incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from a stock solution. Include a vehicle control (e.g., 0.1% DMSO).

-

Aspirate the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

-

Incubate for the desired time period (e.g., 4, 8, 24, or 48 hours).

-

-

Fixation and Permeabilization:

-

Aspirate the drug-containing medium and gently wash the cells twice with PBS.

-

Fix the cells by adding 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

Permeabilize the cells by adding 1 mL of Permeabilization Buffer and incubate for 10 minutes at room temperature.[5]

-

Wash three times with PBS for 5 minutes each.

-

-

Immunofluorescent Staining:

-

Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

-

Dilute the primary anti-γ-H2AX antibody in Blocking Buffer (e.g., 1:500 to 1:1000 dilution, optimize as per manufacturer's instructions).

-

Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

-

Wash the coverslips three times with PBST for 5 minutes each.

-

Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer (e.g., 1:1000 dilution). Protect from light from this point onwards.

-

Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature in the dark.[5]

-

Wash three times with PBST for 5 minutes each in the dark.

-

-

Counterstaining and Mounting:

-

Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.[5]

-

Perform a final wash with PBS.

-

Carefully remove the coverslips from the wells and mount them cell-side down onto a glass microscope slide using a drop of antifade mounting medium.

-

Seal the edges of the coverslip with nail polish and allow it to dry. Store slides at 4°C in the dark.

-

3. Image Acquisition and Analysis:

-

Visualize the slides using a high-resolution fluorescence or confocal microscope.

-

Capture images of the DAPI (blue) and γ-H2AX (e.g., green or red) channels for at least 50-100 cells per condition.

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to automatically quantify the number of distinct γ-H2AX foci within each nucleus (defined by the DAPI stain).

-

Calculate the average number of foci per cell for each treatment condition and perform statistical analysis.

Conclusion

This compound, as a potent inhibitor of PARP1, effectively induces the formation of DNA double-strand breaks secondary to its primary mechanism of trapping PARP1 on single-strand breaks. This leads to a robust and quantifiable increase in the levels of γ-H2AX, a key biomarker of DSBs. The measurement of γ-H2AX foci is therefore an essential pharmacodynamic tool for researchers and drug developers to confirm the cellular mechanism of action, determine effective concentrations, and assess the DNA-damaging potential of this compound and other PARP inhibitors in preclinical models. This biomarker is fundamental to understanding the efficacy and synthetic lethality interactions of this important class of therapeutic agents.

References

- 1. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chemical proteomics reveals a γH2AX-53BP1 interaction in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. crpr-su.se [crpr-su.se]

In-Depth Technical Guide: PARP1-IN-5 Dihydrochloride in BRCA-Mutant Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway. In the context of cancers with mutations in the BRCA1 or BRCA2 genes, which are deficient in the homologous recombination (HR) pathway for DNA double-strand break repair, inhibition of PARP1 by this compound induces synthetic lethality, leading to selective cancer cell death. This technical guide provides a comprehensive overview of the preclinical data on this compound in BRCA-mutant cancer models, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Core Concepts: PARP Inhibition and Synthetic Lethality in BRCA-Mutant Cancers

Normal cells possess multiple redundant pathways to repair DNA damage. The BER pathway, primarily mediated by PARP1, is responsible for repairing single-strand breaks (SSBs). If these SSBs are not repaired, they can lead to the collapse of replication forks during DNA replication, resulting in the formation of highly cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the HR pathway, for which the BRCA1 and BRCA2 proteins are essential.

However, in cancer cells with loss-of-function mutations in BRCA1 or BRCA2, the HR pathway is compromised. These cells become heavily reliant on the PARP1-mediated BER pathway to repair SSBs and prevent the formation of lethal DSBs.

The therapeutic strategy of using PARP inhibitors in BRCA-mutant cancers is based on the principle of synthetic lethality . By inhibiting PARP1 with a drug like this compound, the repair of SSBs is blocked. The accumulation of unrepaired SSBs leads to an increase in DSBs. In BRCA-mutant cancer cells that lack a functional HR pathway, these DSBs cannot be repaired, leading to genomic instability and ultimately, selective cell death. Normal, non-cancerous cells, which have a functional HR pathway, are less affected by PARP inhibition as they can still repair the resulting DSBs.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Line / Assay Condition | Reference |

| PARP1 IC50 | 14.7 nM | Enzymatic Assay | [1] |

| PARP2 IC50 | 900.1 nM | Enzymatic Assay | [1] |

| Selectivity (PARP2/PARP1) | 61.2-fold | - | [1] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | BRCA Status | IC50 (µM) | Assay | Reference |

| SK-OV-3 | BRCA1-deficient | 10.32 | CCK-8 | [1] |

| A549 | BRCA-proficient | >40 | CCK-8 | [1] |

Table 3: In Vivo Efficacy of this compound in Combination with Carboplatin in an A549 Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| PARP1-IN-5 ·2HCl | 25 mg/kg, p.o. | Not specified | [1] |

| PARP1-IN-5 ·2HCl | 50 mg/kg, p.o. | Not specified | [1] |

| Carboplatin (CBP) | 50 mg/kg, i.p. | Not specified | [1] |

| PARP1-IN-5 ·2HCl (25 mg/kg) + CBP (50 mg/kg) | - | Significantly enhanced | [1] |

| PARP1-IN-5 ·2HCl (50 mg/kg) + CBP (50 mg/kg) | - | Significantly enhanced | [1] |

Note: The primary publication did not specify the exact TGI percentages for the monotherapy groups but stated that the combination therapy significantly enhanced the inhibitory effect of carboplatin.[1]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound in BRCA-Mutant Cancer Cells

The following diagram illustrates the proposed mechanism of action of this compound, leading to synthetic lethality in BRCA-deficient cancer cells.

Caption: Mechanism of synthetic lethality induced by this compound in BRCA-mutant cancer cells.

Experimental Workflow: In Vitro Cytotoxicity and Mechanistic Analysis

The following diagram outlines the typical experimental workflow to assess the in vitro effects of this compound.

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

PARP1 Enzymatic Assay

This protocol is adapted from the general procedures described for PARP inhibitor screening.

Objective: To determine the in vitro inhibitory activity of this compound against the PARP1 enzyme.

Materials:

-

Recombinant human PARP1 enzyme

-

Histones (as a substrate)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Anti-poly(ADP-ribose) (PAR) antibody conjugated to a detectable label (e.g., HRP)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

Stop buffer (e.g., 10% phosphoric acid)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate for the detection label (e.g., TMB for HRP)

-

Plate reader

Procedure:

-

Coat streptavidin plates with histones overnight at 4°C.

-

Wash the plates with wash buffer to remove unbound histones.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the PARP1 enzyme to each well, followed by the different concentrations of the inhibitor.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction by adding the stop buffer.

-

Wash the plates to remove unreacted reagents.

-

Add the anti-PAR antibody and incubate for 1 hour at room temperature.

-

Wash the plates to remove unbound antibody.

-

Add the detection substrate and incubate until color develops.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

Cell Viability Assay (CCK-8)

This protocol is based on the methodology used in the primary study by Long H, et al. (2021).[1]

Objective: To assess the cytotoxic effect of this compound on BRCA-mutant and BRCA-proficient cancer cell lines.

Materials:

-

SK-OV-3 (BRCA1-deficient) and A549 (BRCA-proficient) cell lines

-

Complete culture medium (e.g., McCoy's 5A for SK-OV-3, F-12K for A549, supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is a standard procedure for detecting changes in protein expression and post-translational modifications.

Objective: To determine the effect of this compound on the levels of PAR, γ-H2AX, and MCM2-7 proteins.

Materials:

-

SK-OV-3 and A549 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against PAR, γ-H2AX, MCM2-7, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture and treat the cells with this compound as described for the cell viability assay.

-

Lyse the cells in lysis buffer and quantify the protein concentration using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Study

This protocol is based on the in vivo experiment described by Long H, et al. (2021).[1]

Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with carboplatin in a human cancer xenograft model.

Materials:

-

Female BALB/c nude mice (4-6 weeks old)

-

A549 human lung cancer cells

-

Matrigel

-

This compound

-

Carboplatin

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)

-

Saline for intraperitoneal injection

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of A549 cells and Matrigel into the right flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound alone, carboplatin alone, combination of both).

-

Administer this compound orally (p.o.) daily at the specified doses (e.g., 25 and 50 mg/kg).

-

Administer carboplatin intraperitoneally (i.p.) at the specified dose (e.g., 50 mg/kg) on a defined schedule (e.g., once a week).

-

Measure the tumor volume with calipers every few days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for BRCA-mutant cancers. Its high potency and selectivity for PARP1, coupled with its demonstrated cytotoxic effects in BRCA1-deficient cells, underscore its promise in exploiting the synthetic lethality mechanism. The in vivo data, although preliminary in the context of BRCA-mutant models, suggests a synergistic effect with standard chemotherapy. Further investigation in BRCA-mutant xenograft models is warranted to fully elucidate its therapeutic efficacy as a monotherapy and in combination regimens. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the preclinical potential of this promising PARP1 inhibitor.

References

Preclinical Pharmacology of PARP1-IN-5 Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality. PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of PARP1, demonstrating promising preclinical activity. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies for its evaluation.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the catalytic activity of PARP1.[1][2][3][4][5] In response to DNA damage, PARP1 binds to SSBs and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair factors to the site of damage. By inhibiting PARP1, this compound prevents the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death.[5]

Furthermore, PARP inhibitors can "trap" PARP1 on DNA at the site of damage. This PARP1-DNA complex can itself be a cytotoxic lesion, obstructing DNA replication and transcription, further contributing to the inhibitor's anti-tumor activity.

dot

Quantitative Preclinical Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line / Assay Condition | Reference |

| PARP1 IC50 | 14.7 nM | Enzyme assay | [1][6][2][3][4][5] |

| PARP2 IC50 | 0.9 µM | Enzyme assay | [5] |

| Selectivity (PARP2/PARP1) | ~61-fold | - | [5] |

Table 2: In Vitro Cellular Activity

| Assay | Effect | Concentration Range | Cell Line | Reference |

| Cytotoxicity (as single agent) | Little cytotoxic effect | 0.1 - 320 µM | A549 | [1][3][5] |

| Synergy with Carboplatin (CBP) | Significantly increased cytotoxicity of CBP | 0.1 - 10 µM | A549 | [1][3][5] |

| PAR Level Reduction | Significantly decreased PAR levels | Not specified | SK-OV-3 | [1][3][5] |

| γ-H2AX Expression | Increased γ-H2AX expression | Not specified | Not specified | [1][3][5] |

| MCM2-7 Expression | Decreased expression | 0.1 - 10 µM | SK-OV-3 | [1][3][5] |

Table 3: In Vivo Activity and Observations

| Study Type | Animal Model | Dosing | Key Findings | Reference |

| Toxicity | Mice | 1000 mg/kg (p.o.) | No significant difference in body weight or blood routine | [1][3][5] |

| Efficacy (in combination) | A549 xenograft | 25 and 50 mg/kg (p.o. for 12 days) with Carboplatin | Significantly enhanced the inhibitory effect of carboplatin on tumor growth at 50 mg/kg | [1][3][5] |

| Pharmacodynamics | Mice | 50 mg/kg (p.o.) | Positively correlated with the expression of PARP-1; upregulated γ-H2AX and decreased PAR expression | [1][3][5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are representative protocols for key experiments in the evaluation of this compound.

dot

PARP1 Enzyme Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of PARP1 enzymatic activity.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone H1 (substrate)

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

96-well microplate

-

Plate reader

Procedure:

-

Coat a 96-well plate with Histone H1 overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted inhibitor and recombinant PARP1 enzyme to the wells.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate for 1 hour at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP conjugate and incubate for 30 minutes.

-

Wash the plate.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with 2N H2SO4.

-

Read the absorbance at 450 nm.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.

Cellular PAR Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit PAR formation in a cellular context.

Materials:

-

Cancer cell line (e.g., A549, SK-OV-3)

-

This compound

-

DNA damaging agent (e.g., H2O2 or MMS) to induce PARP1 activity

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against PAR

-

Secondary HRP-conjugated antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Induce DNA damage by treating with a DNA damaging agent for a short period (e.g., 10-15 minutes).

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

-

Wash the membrane and incubate with the secondary HRP-conjugated antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

A loading control (e.g., β-actin or GAPDH) should be used to normalize the results.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination with a DNA-damaging agent, in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line (e.g., A549)

-

This compound

-

Combination agent (e.g., Carboplatin)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment groups (Vehicle, this compound alone, combination agent alone, and combination of both).

-

Administer the treatments as per the defined schedule (e.g., oral gavage for this compound daily, intraperitoneal injection for carboplatin weekly).

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., PAR and γ-H2AX levels).

-

Analyze the tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

This compound is a potent and selective PARP1 inhibitor with demonstrated preclinical anti-tumor activity, particularly in combination with DNA-damaging agents. Its favorable in vitro and in vivo profiles warrant further investigation as a potential therapeutic agent for the treatment of cancer. The experimental protocols outlined in this guide provide a framework for the continued preclinical evaluation of this and other novel PARP1 inhibitors.

References

- 1. PARP assay [assay-protocol.com]

- 2. In vivo visualization of PARP inhibitor pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of PARP1-IN-5 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

PARP1-IN-5 dihydrochloride, also identified in scientific literature as compound 15l·2HCl, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1).[1][2] As a member of the apigenin-piperazine hybrid class of molecules, it has demonstrated significant potential in preclinical cancer research.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, complete with detailed experimental protocols and visual representations of its mechanism of action and relevant biological pathways.

Pharmacodynamics

This compound is a highly potent inhibitor of the PARP1 enzyme, with an in vitro IC50 of 14.7 nM.[1][2] It exhibits significant selectivity for PARP1 over PARP2.[1][2] The pharmacodynamic effects of this compound have been characterized through a series of in vitro and in vivo studies, demonstrating its potential as a cancer therapeutic, particularly in combination with DNA-damaging agents.

In Vitro Studies

In cell-based assays, this compound has shown significant activity in human cancer cell lines. In A549 lung carcinoma cells, it enhances the cytotoxicity of the chemotherapeutic agent carboplatin.[3] In SK-OV-3 ovarian cancer cells, treatment with this compound leads to a decrease in the expression of MCM2-7 proteins, which are involved in DNA replication, and a significant reduction in Poly(ADP-ribose) (PAR) levels, a direct indicator of PARP1 inhibition.[3]

In Vivo Studies

Preclinical in vivo studies in mouse models have further substantiated the anti-tumor potential of this compound. Oral administration of the compound at doses of 25 and 50 mg/kg for 12 days was well-tolerated and significantly enhanced the tumor growth inhibitory effect of carboplatin in a xenograft model using A549 cells.[3] Mechanistically, tumor tissues from these studies showed an upregulation of γ-H2AX, a marker of DNA double-strand breaks, and a decrease in PAR levels, confirming the on-target activity of the inhibitor.[3]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of PARP1's enzymatic activity. PARP1 plays a crucial role in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP1, SSBs accumulate and, during DNA replication, are converted into more cytotoxic DNA double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death. The observed increase in γ-H2AX and decrease in PAR levels in treated cells and tumors are hallmark indicators of this mechanism.

Pharmacokinetics

Pharmacokinetic studies have been conducted in male Sprague-Dawley rats to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of PARP1-IN-5. While the full detailed report is not publicly available, the parent study by Long et al. (2021) indicates that the dihydrochloride salt (15l·2HCl) possesses good ADME characteristics and pharmacokinetic parameters.[1][2] A pharmacokinetic analysis was performed following oral administration of a 50 mg/kg dose.[3]

Table 1: Summary of In Vitro Pharmacodynamic Data

| Parameter | Value | Cell Line(s) | Reference(s) |

| PARP1 IC50 | 14.7 nM | - | [1][2] |

| Effect on Carboplatin Cytotoxicity | Enhancement | A549 | [3] |

| Effect on MCM2-7 Expression | Decrease | SK-OV-3 | [3] |

| Effect on PAR Levels | Decrease | SK-OV-3 | [3] |

Table 2: Summary of In Vivo Pharmacodynamic Data

| Animal Model | Dosing Regimen | Combination Agent | Key Findings | Reference(s) |

| A549 Xenograft (Mouse) | 25 and 50 mg/kg p.o. for 12 days | Carboplatin | Enhanced tumor growth inhibition | [3] |

| A549 Xenograft (Mouse) | 50 mg/kg p.o. | - | Upregulation of γ-H2AX, Decrease in PAR levels | [3] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

PARP1 Inhibition Assay

A standard biochemical assay to determine the IC50 of PARP1 inhibitors typically involves the use of recombinant human PARP1 enzyme, NAD+ as a substrate, and a DNA-coated plate to activate the enzyme. The formation of PAR is then detected, often using an anti-PAR antibody in an ELISA-based format. The reduction in PAR formation in the presence of the inhibitor is measured to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of this compound, carboplatin, or a combination of both. Control wells receive vehicle (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control.[4][5]

Western Blotting for γ-H2AX and PAR

-

Sample Preparation: Cells or tumor tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for γ-H2AX and PAR overnight at 4°C. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][7][8]

In Vivo Xenograft Study

-

Cell Implantation: A549 cells are subcutaneously injected into the flank of immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound alone, carboplatin alone, and the combination). This compound is administered orally, and carboplatin is typically administered intraperitoneally.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised for pharmacodynamic analysis (e.g., Western blotting for γ-H2AX and PAR).

Visualizations

Signaling Pathway

Caption: PARP1 Signaling Pathway and Inhibition by PARP1-IN-5.

Experimental Workflow

Caption: General Experimental Workflow for PARP1 Inhibitor Evaluation.

Logical Relationship

Caption: Logical Flow from PARP1 Inhibition to Cancer Cell Death.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Novel Apigenin-Piperazine Hybrids as Potent and Selective Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoubiquitinated γ-H2AX: abundant product and specific biomarker for non-apoptotic DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Investigating the Off-Target Profile of PARP1-IN-5 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) with a reported IC50 of 14.7 nM.[1][2][3][4][5][6] It is characterized as a low-toxicity, orally active agent with potential applications in cancer research.[1][2][3][4][5] While its on-target activity is well-documented, a thorough understanding of its off-target effects is crucial for a comprehensive safety and efficacy assessment. This technical guide synthesizes the available information on the off-target profile of this compound, presents relevant cellular effects, and provides a framework for its investigation.

Introduction to this compound

This compound is a small molecule inhibitor targeting PARP1, a key enzyme in the base excision repair (BER) pathway involved in DNA single-strand break repair. By inhibiting PARP1, this compound potentiates the cytotoxic effects of DNA-damaging agents and can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Known On-Target and Cellular Effects

-

Potent PARP1 Inhibition: this compound demonstrates potent inhibition of PARP1 with an IC50 value of 14.7 nM.[1][2][3][4][5][6]

-

Enhanced Chemosensitivity: In A549 lung cancer cells, it has been shown to significantly increase the cytotoxicity of the chemotherapeutic agent carboplatin in a dose-dependent manner (at concentrations of 0.1-10 μM).[1][3]

-

Modulation of DNA Damage Response: The compound leads to an upregulation of γ-H2AX, a marker of DNA double-strand breaks, and a decrease in the levels of poly(ADP-ribose) (PAR), the product of PARP1 activity.[1][3]

-

Effects on Cell Cycle Proteins: In SK-OV-3 ovarian cancer cells, treatment with this compound (0.1-10 μM) resulted in decreased expression of minichromosome maintenance (MCM) proteins 2-7, which are involved in DNA replication.[1][3]

-

Favorable In Vivo Safety Profile: In vivo studies in mice have indicated low toxicity, with no significant differences in body weight or blood routine observed at a high dose of 1000 mg/kg.[1][3]

Off-Target Profile Investigation: Current Landscape

The development of next-generation PARP inhibitors, such as AZD5305, has highlighted the importance of selectivity against PARP2 to mitigate hematological toxicities.[7][8] Therefore, a thorough investigation into the selectivity profile of this compound against other PARP isoforms is a critical area for further research.

Proposed Experimental Protocols for Off-Target Investigation

To address the gap in the understanding of this compound's off-target effects, the following experimental protocols are recommended:

Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Kinase Panel: Utilize a commercially available kinase screening service (e.g., Eurofins, Reaction Biology) that offers a panel of several hundred purified human kinases.

-

Assay Principle: The most common format is a radiometric assay using [γ-³³P]-ATP or a fluorescence-based assay. The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase.

-

Experimental Procedure:

-

Perform an initial screen at a single high concentration (e.g., 10 μM) to identify potential hits (% inhibition > 50%).

-

For any identified hits, perform a dose-response curve to determine the IC50 value.

-

The reaction typically includes the kinase, a specific substrate (peptide or protein), ATP (spiked with [γ-³³P]-ATP for radiometric assays), and the test compound.

-

The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

-

Data Analysis: Calculate the percent inhibition for the single-point screen and the IC50 values for the dose-response curves.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify cellular targets of this compound in an unbiased manner within a live cell context.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., A549, SK-OV-3) to a suitable confluency. Treat the cells with either vehicle control or this compound at a desired concentration for a specific duration.

-

Heating Profile: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of different temperatures for a fixed time (e.g., 3 minutes).

-

Cell Lysis and Protein Quantification: Lyse the cells to release the soluble proteins. Separate the soluble fraction (containing unbound, stable proteins) from the precipitated, denatured proteins by centrifugation.

-

Protein Analysis: Analyze the soluble protein fraction by Western blotting for specific candidate proteins or by mass spectrometry (MS-based CETSA) for a proteome-wide analysis.

-

Data Analysis: A shift in the melting curve of a protein in the presence of the compound compared to the vehicle control indicates a direct binding interaction.

Data Presentation: Framework for Off-Target Data

While specific off-target data for this compound is not available, the following tables provide a template for how such data should be structured for clear comparison.

Table 1: Kinase Selectivity Profile of this compound

| Kinase Target | % Inhibition at 10 µM | IC50 (nM) | Assay Type |

| Example: Kinase A | e.g., 85% | e.g., 500 | Radiometric |

| Example: Kinase B | e.g., 15% | e.g., >10,000 | Fluorescence |

| ... | ... | ... | ... |

Table 2: PARP Isoform Selectivity of this compound

| PARP Isoform | IC50 (nM) | Fold Selectivity vs. PARP1 |

| PARP1 | 14.7 | 1 |

| Example: PARP2 | e.g., >1000 | e.g., >68 |

| Example: PARP3 | e.g., >5000 | e.g., >340 |

| ... | ... | ... |

Visualizing Experimental Workflows and Pathways

Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PARP1-IN-5 (dihydrochloride) - MedChem Express [bioscience.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|CAS |DC Chemicals [dcchemicals.com]

- 5. PARP1-IN-5|CAS |DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305 [frontiersin.org]

- 8. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: PARP1-IN-5 Dihydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand breaks (SSBs). Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of PARP1 with an IC50 of 14.7 nM.[1] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including enzymatic assays, cell viability assays, and Western blotting to assess target engagement and downstream effects.

Mechanism of Action

PARP1 detects SSBs and, upon binding to damaged DNA, catalyzes the synthesis of poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage. PARP inhibitors like this compound bind to the catalytic domain of PARP1, preventing PAR synthesis. This inhibition leads to the trapping of PARP1 on DNA, which can result in the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in various assays.

Table 1: Enzymatic Activity of this compound

| Parameter | Value |

| IC50 | 14.7 nM |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Assay | Treatment | Endpoint | Result |

| A549 | Cytotoxicity | PARP1-IN-5 (0.1-320 µM) | Cell Viability | Little cytotoxic effect alone. |

| A549 | Combination | PARP1-IN-5 (0.1-10 µM) + Carboplatin | Cell Viability | Dose-dependently increases carboplatin cytotoxicity.[1] |

| SK-OV-3 | Western Blot | PARP1-IN-5 (0.1-10 µM) | MCM2-7 Expression | Decreases expression of MCM2-7.[1] |

| SK-OV-3 | Western Blot | PARP1-IN-5 | PAR Levels | Significantly decreases PAR levels.[1] |

| Cancer Cells | Western Blot | PARP1-IN-5 | γ-H2AX Expression | Upregulates the expression of γ-H2AX.[1] |